molecular formula C13H18BrN3O B5480779 N-(4-BROMOPHENYL)-N'-(1-METHYL-4-PIPERIDYL)UREA

N-(4-BROMOPHENYL)-N'-(1-METHYL-4-PIPERIDYL)UREA

Cat. No.: B5480779
M. Wt: 312.21 g/mol
InChI Key: JAZJPOBKVQABNJ-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-N’-(1-METHYL-4-PIPERIDYL)UREA is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a bromophenyl group and a methylpiperidyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-N’-(1-METHYL-4-PIPERIDYL)UREA typically involves the reaction of 4-bromoaniline with 1-methyl-4-piperidyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-N’-(1-METHYL-4-PIPERIDYL)UREA can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group in the urea moiety can be reduced to form amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-BROMOPHENYL)-N’-(1-METHYL-4-PIPERIDYL)UREA may have several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action for N-(4-BROMOPHENYL)-N’-(1-METHYL-4-PIPERIDYL)UREA would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromophenyl group could facilitate binding to aromatic amino acids in proteins, while the piperidyl group might enhance membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMOPHENYL)-N’-(4-PIPERIDYL)UREA: Lacks the methyl group on the piperidyl ring.

    N-(4-CHLOROPHENYL)-N’-(1-METHYL-4-PIPERIDYL)UREA: Substitutes bromine with chlorine.

    N-(4-BROMOPHENYL)-N’-(1-METHYL-4-PIPERIDYL)THIOUREA: Replaces the oxygen in the urea moiety with sulfur.

Uniqueness

N-(4-BROMOPHENYL)-N’-(1-METHYL-4-PIPERIDYL)UREA is unique due to the presence of both a bromophenyl group and a methylpiperidyl group, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(1-methylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O/c1-17-8-6-12(7-9-17)16-13(18)15-11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZJPOBKVQABNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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